molecular formula C32H32N2OS B406761 2-(benzylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one CAS No. 332024-86-9

2-(benzylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one

Cat. No.: B406761
CAS No.: 332024-86-9
M. Wt: 492.7g/mol
InChI Key: OYSZKUBNIFWEAQ-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves multiple steps. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines. This reaction is typically carried out in the presence of potassium hydroxide .

Another approach involves the reaction of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with methylene iodide, resulting in the formation of 2,2’-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one} .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves its interaction with various molecular targets. The compound is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the inhibition of bacterial cell wall synthesis and modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one stands out due to its unique spiro-fused structure and the presence of both benzylsulfanyl and phenylethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

332024-86-9

Molecular Formula

C32H32N2OS

Molecular Weight

492.7g/mol

IUPAC Name

2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C32H32N2OS/c35-30-28-29(27-17-9-8-16-26(27)22-32(28)19-10-3-11-20-32)33-31(36-23-25-14-6-2-7-15-25)34(30)21-18-24-12-4-1-5-13-24/h1-2,4-9,12-17H,3,10-11,18-23H2

InChI Key

OYSZKUBNIFWEAQ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)CCC6=CC=CC=C6

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)CCC6=CC=CC=C6

Origin of Product

United States

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